Choline C-11 is classified as a small molecule radiopharmaceutical. It is derived from the reaction of Carbon-11 methyl iodide with dimethylaminoethanol, which results in the formation of the choline molecule labeled with Carbon-11. This compound is categorized under diagnostic imaging agents and is primarily used in clinical settings to enhance the detection of neoplastic lesions and metastases.
The synthesis of Choline C-11 involves several steps, primarily utilizing a cyclotron to produce Carbon-11. The process begins with the irradiation of nitrogen gas mixed with oxygen, leading to the formation of Carbon-11 via the nuclear reaction . Following this, the Carbon-11 is converted into methyl iodide through a series of chemical reactions.
Choline C-11 has the molecular formula and a molecular weight of approximately 139.62 g/mol. The structure consists of a choline backbone with a radioactive Carbon-11 atom integrated into its molecular framework. This incorporation allows for its detection during PET imaging due to the positron emissions from the decay of Carbon-11.
Molecular Characteristics:
Choline C-11 undergoes several metabolic processes post-administration:
The mechanism by which Choline C-11 functions involves its uptake by tissues with high metabolic rates, particularly tumor cells. Tumor cells exhibit increased choline uptake due to their elevated synthesis of phospholipids necessary for cell membrane formation.
Choline C-11 exhibits several notable physical and chemical properties:
The biodistribution studies indicate that after intravenous administration, Choline C-11 shows rapid clearance from circulation within minutes, with significant uptake in organs such as the liver, kidneys, pancreas, and prostate tissue.
Choline C-11 has critical applications in medical imaging:
Carbon-11 ($^{11}$C) is a positron-emitting radionuclide with a half-life of 20.4 minutes, produced via the $^{14}$N(p,α)$^{11}$C nuclear reaction. Proton bombardment (16–18 MeV) of nitrogen gas targets containing 0.5–1% oxygen yields [$^{11}$C]CO$2$ as the primary precursor [1] [9]. For Choline C-11 synthesis, [$^{11}$C]CO$2$ is typically converted to reactive methylating agents like [$^{11}$C]methyl iodide ($^{11}$CH$3$I) or [$^{11}$C]methyl triflate ($^{11}$CH$3$OTf). Two principal methods dominate:
Table 1: Comparison of $^{11}$CH$_3$I Production Methods
Method | Reaction Conditions | Yield (%) | Molar Activity (GBq/μmol) | Key Advantage |
---|---|---|---|---|
Wet reduction | LiAlH$_4$/THF, HI, 150°C | 50–65 | 70–100 | Simpler setup |
Gas-phase | I$_2$/Ni, 720°C | 70–80 | 150–300 | Higher radiochemical purity |
Choline C-11 is synthesized via nucleophilic substitution where $^{11}$CH$_3$I reacts with N,N-dimethylaminoethanol (DMAE). The quaternary ammonium reaction proceeds as:$$\ce{ (CH3)2N-CH2CH2OH + ^{11}CH3I -> [^{11}CH3-(CH3)2N-CH2CH2OH]+I- }$$Critical parameters include:
Automated synthesizers enable reproducible Choline C-11 production within 12–20 minutes to counter $^{11}$C decay. Key systems include:
Table 2: Automated Synthesis Performance Metrics
System | Synthesis Time (min) | RCY (%) | Radiochemical Purity (%) | Unique Feature |
---|---|---|---|---|
GE TracerLab FXC-Pro | 18 | 25–30 | >98 | Single-cartridge purification |
Trasis AllinOne | 12 | 65±3 | >99 | Disposable cassette, DMF-free |
Bioscan Reform-PLUS | 20 | 20 | 98 | Integrated $^{11}$CH$_3$I distillation |
Quality assurance ensures product safety and imaging efficacy:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7